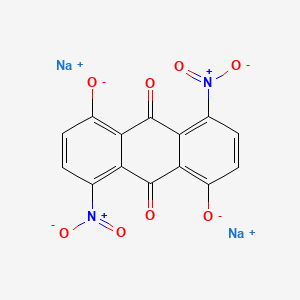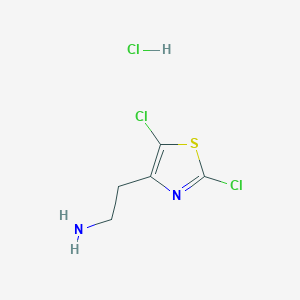
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, also known as Alizarin, is a chemical compound with the molecular formula C14H4N2Na2O8 and a molecular weight of 374.172. It can be found on various chemical databases .
Molecular Structure Analysis
The molecular structure of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone is complex, with two nitro groups and two sodiooxy groups attached to an anthraquinone core .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, such as its melting point, boiling point, and density, can be found in various chemical databases .Aplicaciones Científicas De Investigación
Cytotoxic Anthraquinones in Cancer Research Anthraquinones, including derivatives similar to 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, have been extensively studied for their cytotoxic properties against cancer cells. These compounds, through their structural diversity, offer a promising platform for developing new anticancer agents. For instance, various anthraquinone derivatives have demonstrated significant cytotoxicity in preclinical testing against human breast cancer cell lines, showing potential as therapeutic agents (Ishmael et al., 2005). Similarly, other studies have synthesized and characterized anthraquinone derivatives with enhanced anticancer properties, further underscoring the potential of these compounds in cancer treatment (Ishmael & Adelsteinsson, 2014).
Redox Flow Batteries In the realm of energy storage, anthraquinone derivatives have been identified as key materials in the development of redox flow batteries. These batteries, which play a critical role in the storage of renewable energy, benefit from the chemical stability and redox properties of anthraquinones. A notable example includes the use of phosphonate-functionalized anthraquinones in aqueous redox flow batteries, demonstrating outstanding capacity retention rates and stability (Ji et al., 2019).
Photodynamic Therapy Anthraquinones have also been explored for their photodynamic activity, which can be applied in medical treatments such as photodynamic therapy (PDT) for cancer. This application leverages the ability of anthraquinone derivatives to generate reactive oxygen species under light exposure, thereby inducing cytotoxic effects in target cells. Research into natural anthraquinones has revealed their potential in PDT, highlighting the versatility of these compounds in therapeutic applications (Dimmer et al., 2018).
Coordination Chemistry Beyond biomedical applications, anthraquinones have found use in coordination chemistry, where their ability to act as ligands for metal ions has been exploited in the synthesis of complex materials. These applications range from the development of coordination polymers and metal-organic frameworks to the exploration of their electronic and redox properties in various chemical contexts (Langdon-Jones & Pope, 2014).
Direcciones Futuras
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests that 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone and similar compounds may have potential future applications in the field of cancer therapeutics.
Propiedades
IUPAC Name |
disodium;4,8-dinitro-9,10-dioxoanthracene-1,5-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8.2Na/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19;;/h1-4,17-18H;;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMQVDITYQJTN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4N2Na2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)
![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)
![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)